1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethoxy-3-(methylthio)acetophenone with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent overreaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethoxy and methylthio groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. Molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(4-methoxy-3-(methylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)ethanone: Similar structure but with an ethanone backbone instead of propan-2-one.
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one backbone instead of propan-2-one.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to variations in their substituents and backbone structures.
Properties
Molecular Formula |
C12H15BrO2S |
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Molecular Weight |
303.22 g/mol |
IUPAC Name |
1-bromo-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
WNKXVWVWJKEVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Br)SC |
Origin of Product |
United States |
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